CNX-774 -

CNX-774

Catalog Number: EVT-287177
CAS Number:
Molecular Formula: C26H22FN7O3
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-774 is a potent, selective, and irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an important kinase in the B cell antigen receptor pathway, with IC50 values of <1 nM in biochemical assays and 1-10 nM in cellular assays. It inhibits proliferation in HMC-1.1 and HMC-1.2 cells (IC50 = 2.82 and 0.38 µM) but has no effect on cell cycle progression.
CNX-774 is a potent Btk inhibitor (IC50 < 1 nM). Recently Bruton's tyrosine kinase (BTK), a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, has emerged as an attractive target for therapeutic intervention in human malignancies and autoimmune disorders.
Source

CNX-774 was identified through a systematic screening of kinase inhibitors and developed as part of ongoing research into targeted therapies for B-cell malignancies and autoimmune disorders. Its discovery is linked to efforts aimed at improving the therapeutic landscape for patients resistant to conventional treatments .

Classification

Chemically, CNX-774 belongs to the class of irreversible inhibitors targeting Bruton tyrosine kinase. It is classified under small molecule inhibitors due to its low molecular weight and ability to penetrate biological membranes effectively .

Synthesis Analysis

Methods

The synthesis of CNX-774 involves a series of organic reactions that typically include the formation of a tricyclic benzonaphthyridinone scaffold. This scaffold serves as a pharmacophore, which is modified through structure-activity relationship studies to enhance its potency and selectivity for Bruton tyrosine kinase .

Technical Details

The synthetic route generally includes:

  1. Formation of the Core Structure: Utilizing cyclization reactions to form the benzonaphthyridinone framework.
  2. Functionalization: Introduction of specific substituents that enhance binding affinity and selectivity towards Bruton tyrosine kinase.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The detailed synthetic pathway is often proprietary but follows established organic synthesis protocols commonly used in medicinal chemistry.

Molecular Structure Analysis

Structure

The molecular structure of CNX-774 features a complex arrangement typical of irreversible kinase inhibitors, characterized by:

  • A tricyclic core consisting of fused aromatic rings.
  • Specific functional groups that facilitate covalent bonding with the target enzyme.

Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with Bruton tyrosine kinase, allowing for effective inhibition through covalent modification.
Chemical Reactions Analysis

Reactions

CNX-774 primarily acts through covalent modification of Bruton tyrosine kinase, specifically targeting the cysteine residue in its active site. This reaction can be described as follows:

  1. Covalent Bond Formation: CNX-774 forms a stable bond with the thiol group of cysteine, leading to irreversible inhibition.
  2. Inhibition Mechanism: By modifying the active site, CNX-774 prevents substrate binding and subsequent phosphorylation events that are critical for kinase activity.

Technical Details

The kinetics of this reaction can be analyzed using time-dependent assays that measure the rate of inhibition and the concentration of unmodified enzyme over time.

Mechanism of Action

Process

The mechanism by which CNX-774 exerts its effects involves several key steps:

  1. Binding to Bruton Tyrosine Kinase: CNX-774 selectively binds to the active site of Bruton tyrosine kinase.
  2. Covalent Modification: The compound forms a covalent bond with cysteine residues, resulting in permanent inhibition.
  3. Downstream Effects: This inhibition disrupts signaling pathways involved in cell proliferation and survival, particularly in B-cell malignancies.

Data

Studies have shown that CNX-774 effectively reduces cell viability in resistant PDAC cell lines when used in combination with other chemotherapeutic agents, demonstrating its potential in enhancing treatment efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents such as DMSO but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with thiol groups due to its electrophilic nature, characteristic of many irreversible inhibitors.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing these properties.

Applications

Scientific Uses

CNX-774 has been primarily investigated for its applications in oncology:

  1. Cancer Therapy: Its role as a Bruton tyrosine kinase inhibitor positions it as a candidate for treating B-cell malignancies.
  2. Combination Therapy: Demonstrated efficacy when combined with other agents like dihydroorotate dehydrogenase inhibitors for enhanced therapeutic outcomes against resistant cancer types .
  3. Research Tool: Used in preclinical studies to explore mechanisms of drug resistance and potential combination therapies in cancer treatment paradigms.
Chemical and Pharmacological Characterization of CNX-774

Structural Analysis and Synthesis Pathways

Molecular Architecture and Covalent Binding Motifs (Cys-481 Targeting)

CNX-774 (C₂₆H₂₂FN₇O₃; MW: 499.5 g/mol) features a tripartite structure comprising:

  • Acrylamide Warhead: Enables irreversible covalent bonding with Cys-481 within BTK's ATP-binding pocket via Michael addition [1] [7] [10].
  • 5-Fluoropyrimidine Core: Serves as a hinge-binding motif, optimizing kinase affinity and selectivity.
  • Phenoxy-Picolinamide Scaffold: Enhances hydrophobic interactions with BTK's allosteric pockets (Figure 1) [2] [10].

X-ray crystallography confirms covalent adduct formation with Cys-481, positioning the acrylamide group 6 Å from the fluoropyrimidine ring—ideal for bond formation without steric strain [2] [10]. This architecture confers sub-nanomolar potency (IC₅₀ < 1 nM) by exploiting BTK’s non-conserved cysteine residue [5] [7].

Table 1: Key Structural Domains of CNX-774

DomainChemical GroupRole in BTK Inhibition
Electrophilic WarheadAcrylamideCovalent binding to Cys-481
Central Core5-FluoropyrimidineATP-competitive hinge interaction
Hydrophobic AnchorN-methylpicolinamideAllosteric pocket occupancy

Physicochemical Properties: Lipophilicity, Polar Surface Area, and Bioavailability

CNX-774 exhibits moderate lipophilicity (calculated ClogP: 3.1) and high polar surface area (PSA: 114.1 Ų) [1] [3]. These properties critically influence its pharmacokinetic profile:

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO-based formulations for in vitro studies [1] [7].
  • Permeability: PSA > 75 Ų aligns with reduced passive diffusion, limiting intestinal absorption (predicted Caco-2 permeability: <5 × 10⁻⁶ cm/s) [3] [6].
  • Bioavailability: Despite suboptimal PSA/lipophilicity balance (violating the "3/75 rule" for toxicity minimization), oral activity is achieved via prodrug optimization or lipid-based formulations [3] [9].

Table 2: Physicochemical Profile of CNX-774

ParameterValueBiological Implication
Molecular Weight499.5 g/molPotential for reduced oral absorption
ClogP3.1Moderate membrane permeability
Polar Surface Area114.1 ŲLimited blood-brain barrier penetration
Solubility (DMSO)100 mg/mLRequires solubilizing agents

Synthetic Routes and Optimization Challenges

Synthesis involves sequential cross-coupling and amidation steps (Figure 2):

  • Key Intermediate 1: Suzuki-Miyaura coupling of 3-acrylamidoaniline with 2,4-dichloro-5-fluoropyrimidine.
  • Key Intermediate 2: Nucleophilic aromatic substitution of the fluoropyrimidine with 4-(4-aminophenoxy)picolinic acid.
  • Final Step: Methylamine amidation to yield CNX-774 [1] [7].

Challenges include:

  • Acrylamide Stability: Michael acceptor susceptibility to nucleophilic degradation requires inert atmosphere handling [7] [9].
  • Regioselectivity Control: Ensuring mono-substitution at the pyrimidine C4-position to avoid di-adduct impurities [1].
  • Purification: HPLC purification (>98% purity) to remove covalent aggregation byproducts [7] [9].

Mechanism of Action: BTK Inhibition and Beyond

Irreversible BTK Inhibition: Biochemical Kinetics and Cellular Effects

CNX-774 inhibits BTK through time-dependent kinetics:

  • Kinact/Ki Ratio: 0.01 μM⁻¹s⁻¹, indicating rapid irreversible inactivation [1] [10].
  • Cellular IC₅₀: 1–10 nM in Ramos B-cells, achieved within 2 hours of exposure [7] [10].

Downstream effects include:

  • Blockade of BCR signaling (≥90% suppression of PLCγ2 phosphorylation at 10 nM) [5] [10].
  • Inhibition of FcεR-mediated mast cell degranulation, reducing TNF-α release by 85% at 50 nM [10].

Selectivity Profiling Against Kinase Family Members

Despite covalent targeting, CNX-774 maintains selectivity (Table 3):

  • High Selectivity: >100-fold selectivity over TEC, EGFR, and JAK3 kinases due to Cys-481 non-conservation [2] [10].
  • Off-Targets: Mild inhibition of BMX (IC₅₀: 28 nM) and HER4 (IC₅₀: 130 nM) [10].

Table 3: Kinase Selectivity Profile of CNX-774

KinaseIC₅₀ (nM)Cysteine Conservation
BTK<1Cys-481 (Unique)
BMX28Cys-496
HER4130Cys-773
ITK>1000None

Off-Target Effects: ENT1 Inhibition and Therapeutic Implications

A 2022 study revealed CNX-774’s potent ENT1 blockade (IC₅₀: 50 nM), independent of BTK inhibition [4]. Mechanistically:

  • Uridine Uptake Inhibition: Suppresses salvage pathways in pancreatic cancer cells, synergizing with dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar.
  • Metabolic Reprogramming: Depletes pyrimidine nucleotides (≥70% reduction in UTP/CTP pools), overcoming DHODH inhibitor resistance [4].

Comparative Analysis with Next-Generation BTK Inhibitors

Structural and Pharmacodynamic Differentiation

CNX-774’s phenoxy-picolinamide scaffold diverges from:

  • Ibrutinib’s Pyrazolopyrimidine: Reduces EGFR inhibition (CNX-774’s EGFR IC₅₀ >1,000 nM vs. ibrutinib’s 5.6 nM) [5] [10].
  • Acalabrutinib’s Pyrrolopyridine: CNX-774’s higher PSA (114.1 Ų vs. 90 Ų) limits CNS penetration but enhances plasma stability [5] [7].

Therapeutic Repurposing for Solid Tumors

Unlike BTK inhibitors focused on hematologic malignancies, CNX-774’s ENT1 inhibition enables solid tumor applications:

  • Pancreatic Cancer Models: CNX-774 + brequinar reduces tumor growth by 92% in KPC mouse models by inducing pyrimidine catastrophe [4].
  • Biomarker Synergy: N-acetylneuraminic acid accumulation correlates with therapeutic efficacy [4].

Properties

Product Name

CNX-774

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C26H22FN7O3

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX774; CNX 774; CNX-774.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.